molecular formula C19H15ClFNO5 B2767602 [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chloro-6-fluorobenzoate CAS No. 953007-19-7

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chloro-6-fluorobenzoate

Cat. No.: B2767602
CAS No.: 953007-19-7
M. Wt: 391.78
InChI Key: OXNAAKOSOVCOMA-UHFFFAOYSA-N
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Description

[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chloro-6-fluorobenzoate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, an oxazole ring, and a chlorofluorobenzoate moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chloro-6-fluorobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate α-haloketone with an amide.

    Attachment of the Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction.

    Introduction of the Chlorofluorobenzoate Moiety: This can be done via esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chloro-6-fluorobenzoate: can undergo various types of chemical reactions, including:

    Oxidation: The dimethoxyphenyl group can be oxidized to form quinones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The chlorine and fluorine atoms in the benzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethoxyphenyl group can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chloro-6-fluorobenzoate: has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chloro-6-fluorobenzoate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

    Inhibition of Enzyme Activity: By binding to the active site of an enzyme, it can prevent substrate binding and subsequent catalytic activity.

    Modulation of Receptor Activity: It can act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chloro-6-fluorobenzoate: can be compared with other similar compounds, such as:

    Cetylpyridinium Chloride: Known for its antimicrobial properties.

    Domiphen Bromide: Used as a disinfectant and antiseptic.

These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

IUPAC Name

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chloro-6-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFNO5/c1-24-15-7-6-11(8-17(15)25-2)16-9-12(22-27-16)10-26-19(23)18-13(20)4-3-5-14(18)21/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNAAKOSOVCOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=C(C=CC=C3Cl)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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